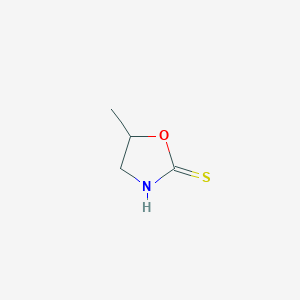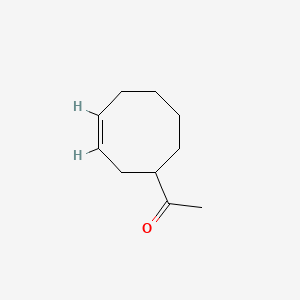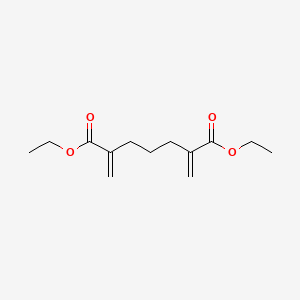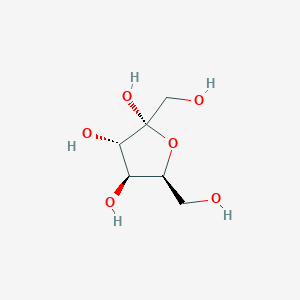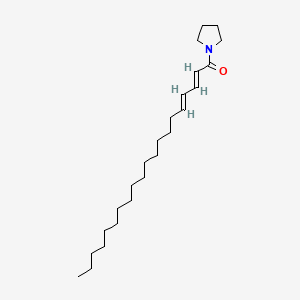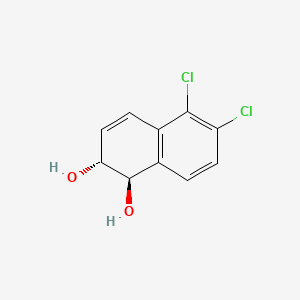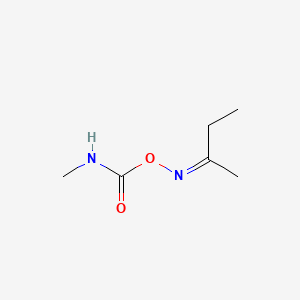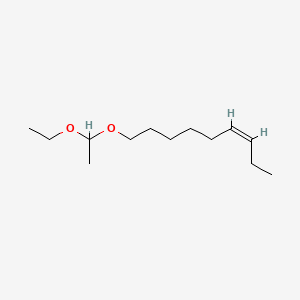
(Z)-9-(1-Ethoxyethoxy)non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-9-(1-Ethoxyethoxy)non-3-ene: is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a non-3-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-(1-Ethoxyethoxy)non-3-ene typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkene precursor.
Addition of Ethoxyethoxy Group: The ethoxyethoxy group is introduced through a reaction with ethylene oxide in the presence of a catalyst.
Isomerization: The final step involves the isomerization to ensure the (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Z)-9-(1-Ethoxyethoxy)non-3-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-9-(1-Ethoxyethoxy)non-3-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of such reactions.
Medicine
Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (Z)-9-(1-Ethoxyethoxy)non-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-9-(1-Ethoxyethoxy)non-3-ene: The (E)-isomer of the compound, differing in the configuration of the double bond.
9-(1-Methoxyethoxy)non-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
9-(1-Ethoxyethoxy)dec-3-ene: Similar structure but with an additional carbon in the backbone.
Uniqueness
The (Z)-configuration of (Z)-9-(1-Ethoxyethoxy)non-3-ene imparts unique chemical properties, such as specific reactivity patterns and binding affinities, which are not observed in its (E)-isomer or other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Propriétés
Numéro CAS |
94087-85-1 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
(Z)-9-(1-ethoxyethoxy)non-3-ene |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12-15-13(3)14-5-2/h6-7,13H,4-5,8-12H2,1-3H3/b7-6- |
Clé InChI |
WXLNULLOJQRELU-SREVYHEPSA-N |
SMILES isomérique |
CC/C=C\CCCCCOC(C)OCC |
SMILES canonique |
CCC=CCCCCCOC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






